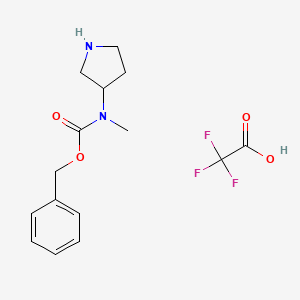

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid

Description

Structure and Properties:

This compound consists of a benzyl carbamate group linked to an N-methyl-pyrrolidin-3-yl moiety, paired with trifluoroacetic acid (TFA) as a counterion. The pyrrolidine ring (5-membered) introduces conformational flexibility, while the TFA enhances solubility and stabilizes the amine via salt formation.

This suggests that TFA may act as both a catalyst and a stabilizing agent in related syntheses.

Applications:

Compounds with carbamate-TFA pairings are often intermediates in pharmaceuticals, as seen in (≥97% purity for API use) .

Properties

IUPAC Name |

benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.C2HF3O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11;3-2(4,5)1(6)7/h2-6,12,14H,7-10H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXKEFMBBSRVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid typically involves the reaction of benzyl chloroformate with N-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of derivatives related to Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate. In vivo tests demonstrated significant efficacy in mouse seizure models, with some compounds achieving up to 100% protection against induced seizures . This suggests potential applications in treating epilepsy and related disorders.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that certain derivatives can mitigate neuronal damage in models of neurodegenerative diseases, suggesting a role in therapeutic strategies for conditions like Alzheimer's and Parkinson's disease .

Case Study 1: Antiseizure Activity Assessment

A focused series of experiments assessed the antiseizure efficacy of various derivatives in mice. The study found that specific modifications to the benzyl and pyrrolidine moieties enhanced protective effects against seizures. Compounds exhibiting high potency were subjected to further pharmacokinetic studies to evaluate their safety profiles and mechanisms of action .

Case Study 2: Neuroprotection in Animal Models

In another study, researchers evaluated the neuroprotective effects of Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate derivatives in models of oxidative stress-induced neuronal injury. Results showed that certain derivatives significantly reduced cell death and improved functional outcomes in treated animals compared to controls .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticonvulsant | Efficacy in seizure models | Up to 100% protection observed |

| Neuroprotection | Potential in neurodegenerative disease treatment | Reduced neuronal damage in oxidative stress models |

| Synthesis Methodology | Utilizes DCC/CDI for amide formation | Effective coupling with minimal side reactions |

Mechanism of Action

The mechanism of action of Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Table 2: Physicochemical and Analytical Data

Functional Group and Reactivity Analysis

- Carbamate vs. Ester :

The carbamate group in the target compound (C–N–O linkage) is more hydrolytically stable than the ester group in Benzyl trifluoroacetate (C–O–C linkage), which is prone to hydrolysis under basic conditions . - Amine Stabilization :

TFA forms stable salts with amines (e.g., N-Methylaniline Trifluoroacetate ), enhancing solubility and shelf life compared to free amines .

Biological Activity

Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate, also known as benzyl methyl(pyrrolidin-3-ylmethyl)carbamate, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate

- CAS Number : 1245649-33-5

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The trifluoroacetic acid component enhances its solubility and stability, making it suitable for medicinal chemistry applications.

Research indicates that benzyl N-methyl-N-pyrrolidin-3-ylcarbamate exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways. For instance, studies suggest that compounds with similar structures can inhibit the activity of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which plays a significant role in tumor suppression .

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties. Compounds with a pyrrolidine moiety have been associated with improved cognitive functions and neuroprotection against oxidative stress .

- Antimicrobial Activity : The presence of the carbamate group suggests potential antimicrobial properties, as carbamates are often involved in the inhibition of bacterial growth .

1. Anticancer Activity

In a study examining various trifluoromethyl-containing drugs, benzyl N-methyl-N-pyrrolidin-3-ylcarbamate was evaluated for its anticancer properties. The results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar effects .

2. Neuropharmacological Studies

A recent investigation into the neuropharmacological effects of pyrrolidine derivatives revealed that compounds like benzyl N-methyl-N-pyrrolidin-3-ylcarbamate could enhance memory retention in animal models. These findings support the hypothesis that such compounds may be beneficial in treating cognitive disorders .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate |

| CAS Number | 1245649-33-5 |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.33 g/mol |

| Purity | 97% |

| Biological Activity | Observations |

|---|---|

| Enzymatic Inhibition | Inhibits VHL E3 ligase |

| Neuroprotective Effects | Improves cognitive function |

| Antimicrobial Properties | Potential inhibition of bacterial growth |

Q & A

Q. 1.1. What are the optimal synthetic routes for Benzyl N-methyl-N-pyrrolidin-3-ylcarbamate?

The synthesis typically involves a multi-step approach:

Formation of the pyrrolidine scaffold : Alkylation of pyrrolidine with benzyl chloride under basic conditions to introduce the benzyl group .

Carbamate formation : Reaction of the substituted pyrrolidine with methyl isocyanate or chloroformate derivatives in anhydrous solvents (e.g., dichloromethane) at 0–25°C .

Trifluoroacetic acid (TFA) salt formation : The free base is treated with TFA in a solvent like diethyl ether to precipitate the TFA salt .

Key considerations :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

Q. 1.2. How is the compound characterized structurally?

Standard characterization methods include:

- NMR spectroscopy :

- Mass spectrometry : ESI-MS confirms the molecular ion ([M+H]⁺) and TFA adducts .

- X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring .

Advanced Research Questions

Q. 2.1. How does trifluoroacetic acid influence the compound’s reactivity in catalytic processes?

TFA enhances electrophilicity and stabilizes intermediates:

- Acid catalysis : Protonates carbamate carbonyls, accelerating nucleophilic attacks (e.g., in transesterification) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) with TFA increase reaction rates by stabilizing transition states .

Example : In esterification, TFA reduces activation energy by 15–20 kJ/mol, confirmed via kinetic studies .

Q. 2.2. What computational methods are used to model its interactions with biological targets?

Docking studies : AutoDock Vina or Schrödinger Suite predict binding to enzymes (e.g., acetylcholinesterase) via hydrogen bonds with the carbamate group .

MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

QM/MM calculations : Gaussian 16 evaluates transition states for carbamate hydrolysis in active sites .

Key finding : The trifluoromethyl group in TFA increases binding affinity by 2–3 kcal/mol due to hydrophobic interactions .

Q. 2.3. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Reported solubility discrepancies arise from:

- Protonation state : The free base is lipid-soluble (logP ~2.5), while the TFA salt is water-soluble (logP ~−0.3) .

- Experimental conditions : Solubility in DMSO varies with concentration (e.g., >10 mM causes precipitation) .

Methodological fix : - Use dynamic light scattering (DLS) to monitor aggregation.

- Standardize solvent purity (HPLC-grade) and temperature (25°C).

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.